molecular formula C12H12N2O2 B8455343 1-(4-Methoxybenzyl)-1h-pyrazole-3-carbaldehyde

1-(4-Methoxybenzyl)-1h-pyrazole-3-carbaldehyde

Cat. No.: B8455343
M. Wt: 216.24 g/mol
InChI Key: NUBSTTKBKMGYJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxy-benzyl)-1H-pyrazole-3-carbaldehyde is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a methoxybenzyl group attached to the pyrazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxybenzyl)-1h-pyrazole-3-carbaldehyde typically involves the condensation of 4-methoxybenzaldehyde with a suitable pyrazole derivative. One common method is the solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 4-methoxybenzaldehyde . The reaction proceeds through the formation of an N-(5-pyrazolyl)imine intermediate, which is then reduced to yield the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and solvent systems to facilitate the reaction and subsequent purification steps.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxy-benzyl)-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the pyrazole ring can be reduced to form alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: 1-(4-methoxy-benzyl)-1H-pyrazole-3-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Methoxy-benzyl)-1H-pyrazole-3-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-1h-pyrazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, pyrazole derivatives are known to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes . The methoxybenzyl group may enhance the compound’s binding affinity to these targets, thereby modulating their activity.

Comparison with Similar Compounds

Uniqueness: 1-(4-Methoxy-benzyl)-1H-pyrazole-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the methoxybenzyl and pyrazole moieties makes it a versatile intermediate for further functionalization and application in various fields.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]pyrazole-3-carbaldehyde

InChI

InChI=1S/C12H12N2O2/c1-16-12-4-2-10(3-5-12)8-14-7-6-11(9-15)13-14/h2-7,9H,8H2,1H3

InChI Key

NUBSTTKBKMGYJD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C=CC(=N2)C=O

Origin of Product

United States

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